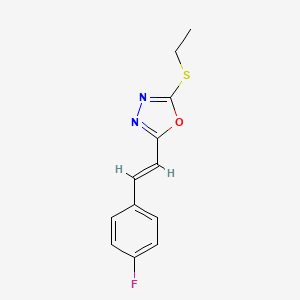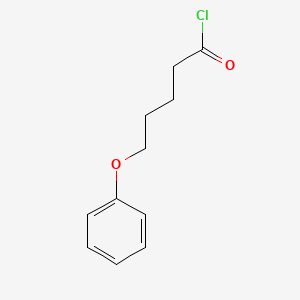
5-Phenoxypentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxypentanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of pentanoyl chloride, where a phenoxy group is attached to the fifth carbon of the pentanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenoxypentanoyl chloride can be synthesized through the reaction of 5-phenoxypentanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The mixture is then heated to reflux until the reaction is complete, and the solvent is removed under reduced pressure to yield the desired acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypentanoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-phenoxypentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a base or acid catalyst.
Amidation: Amines, usually under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Hydrolysis: 5-Phenoxypentanoic acid.
Esterification: 5-Phenoxypentanoate esters.
Amidation: 5-Phenoxypentanamides.
Friedel-Crafts Acylation: Phenyl ketones.
Scientific Research Applications
5-Phenoxypentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenoxypentanoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles such as alcohols, amines, and aromatic compounds. The phenoxy group enhances the compound’s reactivity by stabilizing the transition state during the reaction, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pentanoyl chloride: A simpler acyl chloride without the phenoxy group.
5-Phenylpentanoyl chloride: Similar structure but with a phenyl group instead of a phenoxy group.
Benzoyl chloride: Contains a benzoyl group instead of a pentanoyl chain.
Uniqueness
5-Phenoxypentanoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and stability compared to other acyl chlorides. This makes it particularly useful in specific synthetic applications where enhanced reactivity is desired.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-phenoxypentanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
NVCALBUDRFXKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


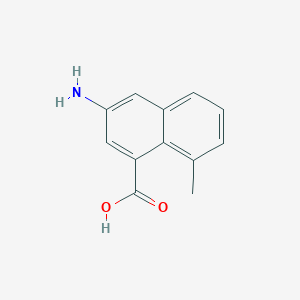
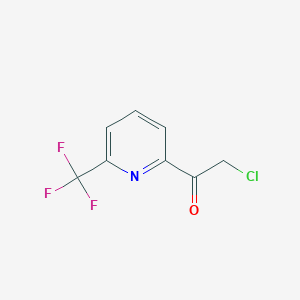

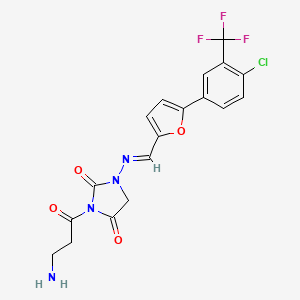
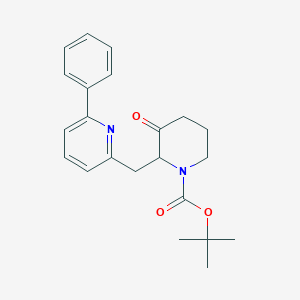

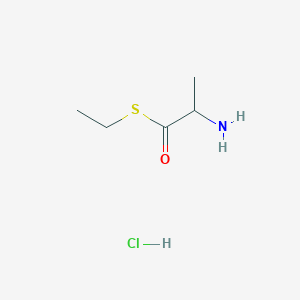
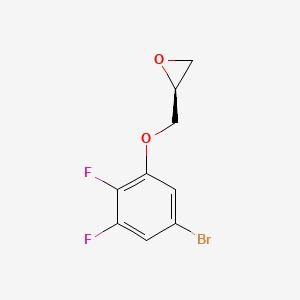

![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
